molecular formula C15H15NO4S3 B3894845 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3894845
M. Wt: 369.5 g/mol
InChI Key: ZENUTRKZCJXBNH-JYRVWZFOSA-N
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Description

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the thiazolidinone core: This is achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the 2-methoxybenzylidene group: This step involves the condensation of the thiazolidinone intermediate with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its anticancer activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the 2-methoxybenzylidene group in (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S3/c1-20-12-5-3-2-4-10(12)8-13-14(17)16(15(21)22-13)11-6-7-23(18,19)9-11/h2-5,8,11H,6-7,9H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENUTRKZCJXBNH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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